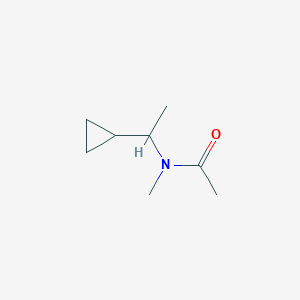
N-(1-cyclopropylethyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-N-methylacetamide is a chemical compound with the CAS Number: 1859219-92-3 . It has a molecular weight of 167.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO/c1-7(9-3-4-9)11(8(2)12)10-5-6-10/h7,9-10H,3-6H2,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 2D or 3D model of the molecule.Scientific Research Applications
Overview of Acetamide and Formamide Derivatives
Acetamide and formamide derivatives, including N-(1-cyclopropylethyl)-N-methylacetamide, have garnered attention due to their commercial importance and the diverse biological responses they elicit. A review of these compounds has revealed significant insights into their biological effects, reflecting the material's biology and its usage or proposed usage. For instance, Kennedy (2001) in their comprehensive review discussed the toxicological aspects and biological consequences of exposure to various acetamide and formamide derivatives, indicating the continuous relevance of these compounds in toxicological research Kennedy, 2001.
Ethylene-Action Inhibition in Horticulture
In horticultural research, the utilization of ethylene-action inhibitors like 1-methylcyclopropene (1-MCP) demonstrates the relevance of cyclopropyl derivatives in enhancing the quality and shelf-life of fruits and vegetables. Watkins (2006) detailed the significant impact of 1-MCP in apple industries worldwide, highlighting its potential for broader applications across various horticultural products Watkins, 2006.
Environmental Toxicology and Disinfection By-products
The environmental impact of nitrogenous disinfection by-products (N-DBPs), including haloacetamides, has raised concerns due to their high genotoxicity and cytotoxicity. Research conducted by Bond et al. (2011) emphasizes the growing necessity to understand and control the occurrence of such N-DBPs in drinking water, underscoring the importance of acetamide derivatives in environmental toxicology Bond, Jin Huang, Templeton, & Graham, 2011.
Synthon in Heterocyclic Synthesis
Cyanoacetamide derivatives, closely related to acetamide compounds, play a pivotal role as synthons in the synthesis of heterocyclic compounds. Fadda, Bondock, and Rabie (2008) provided an extensive review on the preparation methods and chemical reactivity of cyanoacetamide derivatives, illustrating their significance in the synthesis of novel heterocyclic systems, which are crucial for pharmaceutical development Fadda, Bondock, & Rabie, 2008.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence a variety of pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound, as they determine how the compound is absorbed into the body, distributed to different tissues, metabolized, and finally excreted .
Result of Action
Related compounds have been found to have a variety of effects at the molecular and cellular level .
Action Environment
It’s important to note that environmental factors such as temperature, ph, and the presence of other compounds can significantly influence the action of a compound .
properties
IUPAC Name |
N-(1-cyclopropylethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(8-4-5-8)9(3)7(2)10/h6,8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHZKJGHKJSQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2761272.png)
![5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B2761274.png)

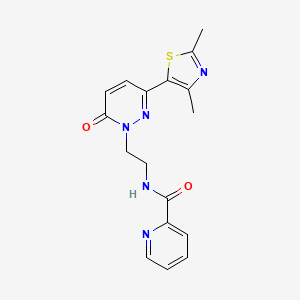
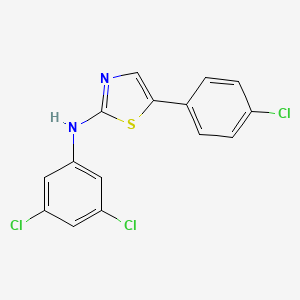
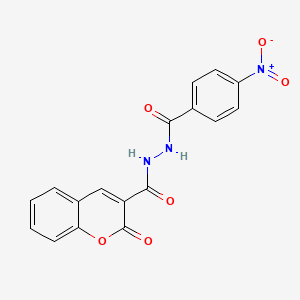
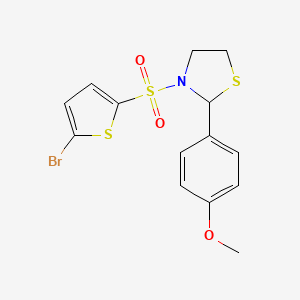
![3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2761286.png)
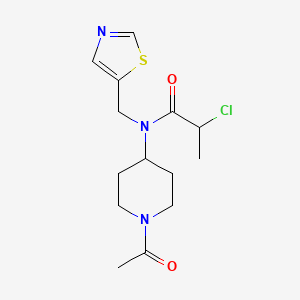
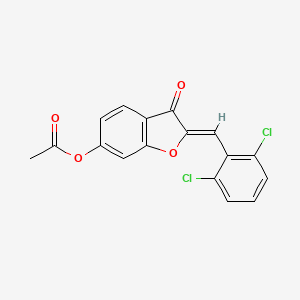
![1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2761290.png)
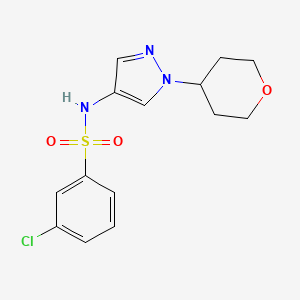
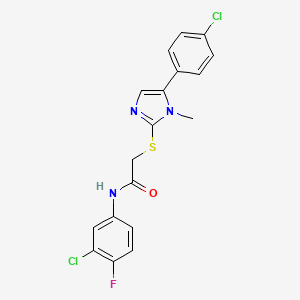
![N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2761293.png)